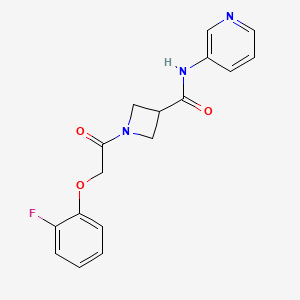

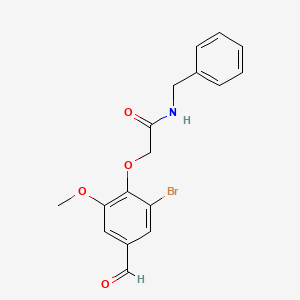

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

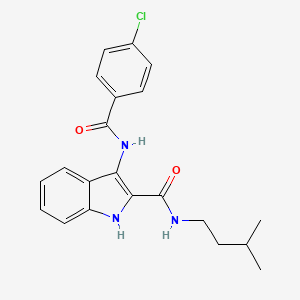

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, also known as Compound A, is a synthetic molecule that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Applications De Recherche Scientifique

Synthesis and Receptor Binding Properties

The compound 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, as part of a new series of 3-pyridyl ethers, shows potent and selective binding properties to the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The fluorine derivative of this series, noted for its competitive displacement of [3H]cytisine or [3H]epibatidine, showcases high in vitro binding affinity, leading to its potential as a positron emission tomography (PET) ligand for imaging central nAChRs. The synthesis involves no-carrier-added nucleophilic aromatic substitution by K[18F]F-K222 complex, indicating a sophisticated chemical engineering process aimed at high-efficiency labeling precursors and significant specificity in biological targeting (Doll et al., 1999).

Development of Met Kinase Inhibitors

In another related field, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. The strategic substitution at the pyridine 3-position and the pyridone 4-position has led to improved enzyme potency and aqueous solubility, respectively. This chemical framework, particularly analogues like BMS-777607, has shown complete tumor stasis in specific carcinoma models, emphasizing the compound's significance in oncology and its role in advancing cancer treatment modalities (Schroeder et al., 2009).

Affinity for Nicotinic Acetylcholine Receptors

The affinity of 3-(2(S)-Azetidinylmethoxy)pyridine derivatives, including those similar in structure to 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, for nicotinic acetylcholine receptors has been extensively studied. These derivatives, particularly those with substituents at specific positions on the pyridyl fragment, exhibit subnanomolar affinity for nAChRs, highlighting their potential as pharmacological probes or medications. The high affinity of these ligands for nAChRs, combined with their potential for development into radiohalogenated tracers, underscores their value in neurological research and their possible therapeutic applications (Koren et al., 1998).

Propriétés

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-pyridin-3-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c18-14-5-1-2-6-15(14)24-11-16(22)21-9-12(10-21)17(23)20-13-4-3-7-19-8-13/h1-8,12H,9-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEOBYFZYJMSKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)

![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)